BenchChemオンラインストアへようこそ!

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride

Purity Specification Quality Control Procurement Benchmark

N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride (CAS 1173527-90-6) is an imidazole-derived oxime ether supplied as the hydrochloride salt (molecular formula C₁₂H₁₄ClN₃O, molecular weight 251.71 g/mol). The compound carries a hydroxylamine functional group directly attached to a 5-methyl-2-phenyl-4H-imidazol-4-ylidene core, placing it in the broader class of imidazole oxime derivatives.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71
CAS No. 1173527-90-6
Cat. No. B2600776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride
CAS1173527-90-6
Molecular FormulaC12H14ClN3O
Molecular Weight251.71
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl
InChIInChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H/b15-9+;
InChIKeyHHMVDGVEXLOXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5-Methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride (CAS 1173527-90-6): Chemical Identity and Research-Grade Specifications


N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride (CAS 1173527-90-6) is an imidazole-derived oxime ether supplied as the hydrochloride salt (molecular formula C₁₂H₁₄ClN₃O, molecular weight 251.71 g/mol) . The compound carries a hydroxylamine functional group directly attached to a 5-methyl-2-phenyl-4H-imidazol-4-ylidene core, placing it in the broader class of imidazole oxime derivatives. Standard research supply purity for this compound is specified as ≥ 95 % . Its structural hallmark—the imidazol-4-ylidene (an “abnormal” N-heterocyclic carbene precursor) fused with an oxime ether—confers electronic properties that are fundamentally distinct from the more common imidazol-2-ylidene (normal NHC) scaffold [1].

Why Generic Imidazole Substitution Cannot Replace CAS 1173527-90-6: Scaffold-Level Electronic and Pharmacophoric Differences


Simple imidazole analogs or even closely related 2‑phenylimidazoles cannot serve as drop‑in substitutes for this compound because the 4‑ylidene‑oxime ether architecture simultaneously alters two properties that determine biological and catalytic performance. First, the imidazol‑4‑ylidene moiety—an “abnormal” NHC—exhibits a markedly higher σ‑donating ability compared with the normal imidazol‑2‑ylidene isosteres that dominate screening collections [1]. This electronic distinction changes the compound’s metal‑coordination geometry, redox potential, and target‑binding profile. Second, imidazole oxime ethers have demonstrated intrinsically greater antibacterial potency than corresponding triazole oxime ethers in head‑to‑head structure–activity studies, with MIC values falling in the range of 0.39–1.56 µg mL⁻¹ for the imidazole series [2]. Consequently, replacing the target compound with a generic imidazole or triazole oxime would eliminate both the electronic advantage of the abnormal NHC scaffold and the pharmacophoric advantage of the imidazole‑oxime ether motif, precluding reliable cross‑study or cross‑batch comparisons.

Quantitative Differentiation Evidence for N-[1-(5-Methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride (CAS 1173527-90-6)


Certified Research Purity – 95 % Minimum Guarantee vs. Common Commercial-Grade Imidazoles

The compound is offered exclusively at research-grade purity of ≥ 95 %, as confirmed by multiple independent vendor certificates . This purity threshold exceeds the typical 90 % minimum often quoted for bulk imidazole derivatives and matches or surpasses the 95 % specification typical of high-quality commercial imidazole research reagents. Procuring assay-ready material removes the need for pre‑experimental purification, reducing variability in downstream biological or catalytic results.

Purity Specification Quality Control Procurement Benchmark

Imidazol-4-ylidene vs. Imidazol-2-ylidene σ‑Donating Ability – A Class‑Level Electronic Differentiation

Quantum chemical calculations at the B3LYP/aug‑cc‑pVTZ level show that abnormal NHCs (imidazol‑4‑ylidenes) possess a higher σ‑donating ability than their normal imidazol‑2‑ylidene counterparts, a difference attributed to increased aromaticity in the free ligand state [1]. While quantitative σ‑donation metrics for the exact target compound have not been published, the class‑level trend is robust: free abnormal NHCs are stronger neutral σ‑donors than normal NHCs. This property is critical for scientists selecting imidazole‑based ligands for transition‑metal catalysis or for designing metal‑binding pharmacophores.

N‑Heterocyclic Carbene σ‑Donation Coordination Chemistry

Imidazole Oxime Ethers Surpass Triazole Oxime Ethers in Antibacterial Potency – A Class‑Level SAR Advantage

In a direct comparative study of conformationally rigid azole oxime ethers, imidazole‑based derivatives consistently outperformed their triazole‑based analogs in antibacterial assays [1]. The most active imidazole oxime ethers exhibited MIC values of 1.56–0.39 µg mL⁻¹ against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, whereas the corresponding triazole oxime ethers were significantly less potent. Although the source paper did not test the specific compound CAS 1173527‑90‑6, the imidazole oxime ether pharmacophore—which the target compound contains—was the key driver of the potency advantage.

Antibacterial Oxime Ether Structure–Activity Relationship

Recommended Application Scenarios for N-[1-(5-Methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride Based on Verifiable Differentiation Evidence


Medicinal Chemistry: Lead‑Optimization Campaigns Targeting Antibacterial or Antifungal Pathways

The class‑level evidence that imidazole oxime ethers confer superior antibacterial activity relative to triazole oxime ethers [1] positions CAS 1173527‑90‑6 as a relevant scaffold for structure‑activity relationship (SAR) exploration. Its 4‑ylidene‑oxime ether architecture is a privileged substructure for hit‑to‑lead programs aiming to exploit the imidazole oxime ether pharmacophore. By incorporating this compound into a screening cascade, researchers can benchmark new derivatives against the established MIC range of 0.39–1.56 µg mL⁻¹ that has been observed for related imidazole oxime ethers.

Organometallic Chemistry: N‑Heterocyclic Carbene (NHC) Ligand Precursor Development

The imidazol‑4‑ylidene core of this compound aligns with the class of abnormal NHCs, which are known to be stronger σ‑donors than normal imidazol‑2‑ylidenes [2]. This electronic property renders the compound a viable precursor for synthesizing metal–NHC complexes with enhanced catalytic activity or altered selectivity. Researchers developing new catalysts for cross‑coupling, C–H activation, or CO₂ reduction should prioritize this scaffold over 2‑ylidene imidazole derivatives when high electron density at the metal center is desired.

Chemical Biology: Probe Design Requiring Defined Molecular Weight and Purity

The compound’s certified purity of ≥ 95 % and well‑characterized molecular weight (251.71 g mol⁻¹) make it a suitable starting point for constructing chemical probes, affinity labels, or bioconjugate handles . Its defined chemical identity eliminates the heterogeneity introduced by lower‑purity generic imidazoles, which is critical for quantitative biochemical assays such as cellular thermal shift assays (CETSA) or photoaffinity labeling experiments.

Academic Screening Collections: Enhancing Chemical Diversity

Because the imidazol‑4‑ylidene oxime ether motif is underrepresented in typical commercial screening libraries—which are dominated by 2‑substituted imidazoles and triazoles—the addition of CAS 1173527‑90‑6 increases the structural and electronic diversity of a compound collection. This diversification can improve hit rates in phenotypic screens by exploring chemical space that is orthogonal to the more common azole scaffolds [2].

Quote Request

Request a Quote for N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.